2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
Overview
Description
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c]chromen core, a morpholine ring, and an acetamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Benzylamine: A precursor in organic synthesis with various industrial applications.
Uniqueness
2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE stands out due to its unique structural features, combining a benzo[c]chromen core with a morpholine ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-23(11-10-21-20-4-2-3-5-22(20)26(30)33-25(17)21)32-16-24(29)27-18-6-8-19(9-7-18)28-12-14-31-15-13-28/h2-11H,12-16H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGGAOJTUSYAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)NC4=CC=C(C=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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